molecular formula C16H15ClN4O2S B1225936 5-[(2-Chlorophenyl)methylsulfonyl]-1-(2,6-dimethylphenyl)tetrazole

5-[(2-Chlorophenyl)methylsulfonyl]-1-(2,6-dimethylphenyl)tetrazole

Cat. No. B1225936
M. Wt: 362.8 g/mol
InChI Key: GUOPMMJQELJQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-chlorophenyl)methylsulfonyl]-1-(2,6-dimethylphenyl)tetrazole is a member of tetrazoles.

Scientific Research Applications

Crystal Structure and Molecular Docking Studies

  • Tetrazoles, including derivatives similar to 5-[(2-Chlorophenyl)methylsulfonyl]-1-(2,6-dimethylphenyl)tetrazole, have been extensively studied for their crystal structures using X-ray crystallography. These studies provide detailed insights into the molecular conformations and intermolecular interactions of such compounds (Al-Hourani et al., 2015).
  • Molecular docking studies of these tetrazole derivatives have been conducted to understand their orientation and interaction within the active site of enzymes, such as cyclooxygenase-2, which is crucial for developing therapeutic agents (Al-Hourani et al., 2020).

Synthesis and Reactions

  • Research has been conducted on the synthesis of various tetrazole derivatives, exploring different reaction conditions and potential applications in organic synthesis. This includes studies on the decomposition and interaction of tetrazole compounds with other chemical agents (Dabbagh et al., 2005).
  • A new method for obtaining functionally substituted tetrazoles has been proposed, utilizing compounds like 5-methylsulfonyl-1-phenyltetrazole, which shows the potential of these compounds as universal synthons in the synthesis of variously structured tetrazoles (Gol'tsberg & Koldobskii, 1996).

Magnetic Properties and Polymer Chemistry

  • Tetrazole derivatives have been investigated for their magnetic properties, particularly in the context of their interaction with metals like copper(II) chloride. This research has implications for the development of materials with specific magnetic properties (Voitekhovich et al., 2021).
  • The reactions of certain sulfoxides with tetrasulfur tetranitride have been studied, leading to the formation of compounds with potential applications in polymer chemistry (Kong et al., 2000).

Antimicrobial Activity

  • Synthesis and investigation of the antimicrobial activity of novel tetrazoles, including pyrimidine tetrazole derivatives, have been conducted. These studies are crucial for the development of new pharmaceuticals with potential antibacterial and antifungal properties (Bhoge et al., 2021).

properties

Product Name

5-[(2-Chlorophenyl)methylsulfonyl]-1-(2,6-dimethylphenyl)tetrazole

Molecular Formula

C16H15ClN4O2S

Molecular Weight

362.8 g/mol

IUPAC Name

5-[(2-chlorophenyl)methylsulfonyl]-1-(2,6-dimethylphenyl)tetrazole

InChI

InChI=1S/C16H15ClN4O2S/c1-11-6-5-7-12(2)15(11)21-16(18-19-20-21)24(22,23)10-13-8-3-4-9-14(13)17/h3-9H,10H2,1-2H3

InChI Key

GUOPMMJQELJQJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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